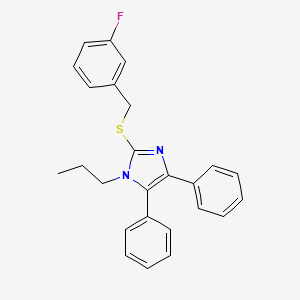

4,5-diphenyl-1-propyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide

Description

4,5-Diphenyl-1-propyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide is a synthetic imidazole derivative featuring a propyl chain at the N1 position, two phenyl substituents at the C4 and C5 positions, and a 3-fluorobenzyl sulfide group at the C2 position. The compound’s structural complexity arises from its diverse substituents, which confer unique electronic and steric properties.

The synthesis of such imidazole derivatives typically involves cyclocondensation reactions. For example, analogous benzimidazole compounds are synthesized via heating diamine precursors with aldehydes in the presence of sodium metabisulfite in dry DMF at 120°C under nitrogen . Structural characterization of such molecules often employs X-ray crystallography using programs like SHELXL for refinement and SHELXT for space-group determination . Visualization tools such as WinGX and ORTEP aid in analyzing anisotropic displacement parameters and molecular geometry .

Properties

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)29-18-19-10-9-15-22(26)17-19/h3-15,17H,2,16,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICKJQRZFRYUIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(N=C1SCC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide typically involves multiple steps, starting with the formation of the imidazole core[_{{{CITATION{{{2{Synthesis of new 4- (4,5-diphenyl-1h-imidazol- 2-yl)tetrazolo [1,5-](https://link.springer.com/article/10.1007/s10593-010-0579-x). One common method includes the reaction of benzil with ammonium acetate in glacial acetic acid under reflux conditions[{{{CITATION{{{2{Synthesis of new 4- (4,5-diphenyl-1h-imidazol- 2-yl)tetrazolo 1,5-. The propyl group and fluorobenzyl sulfide moiety are then introduced through subsequent reactions, often involving halogenation and nucleophilic substitution reactions[{{{CITATION{{{2{Synthesis of new 4- (4,5-diphenyl-1h-imidazol- 2-yl)tetrazolo 1,5-[{{{CITATION{{{_3{Frequency and humidity dependent sensing properties of 3-(4, 5-diphenyl ...](https://link.springer.com/article/10.1007/s00339-024-07574-9).

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes might be employed to optimize production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Synthesis of new 4- (4,5-diphenyl-1h-imidazol- 2-yl)tetrazolo 1,5-[{{{CITATION{{{_4{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1).

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with imidazole moieties exhibit significant antimicrobial properties. Studies have demonstrated that derivatives similar to 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide show potent antibacterial activity against various strains of bacteria. For instance:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| P. aeruginosa | 19 |

| B. subtilis | 21 |

| A. niger | 20 |

| C. albicans | 19 |

| Streptomycin (control) | 28 |

These results suggest that this compound could be developed as a new antimicrobial agent.

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the growth of cancer cells, particularly in cisplatin-resistant cell lines. The mechanism of action may involve binding to specific molecular targets, inhibiting enzymatic activity crucial for cancer cell proliferation.

Applications in Medicinal Chemistry

Due to its biological activities, this compound is being explored for various therapeutic applications:

- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.

- Anticancer Drugs : Potential use as a chemotherapeutic agent due to its ability to inhibit cancer cell growth.

- Anti-inflammatory Compounds : Investigated for its potential role in reducing inflammation.

Material Science Applications

The unique properties of this compound also make it suitable for applications in materials science:

- Fluorescent Materials : The fluorobenzyl group can impart fluorescent properties, making it useful in optics and photography.

- Agricultural Chemicals : Its structural features may allow for development as pesticides or herbicides.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of biological activities related to this compound:

- Antimicrobial Studies : Jain et al. demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Anticancer Studies : Research published in Journal of Medicinal Chemistry highlighted the efficacy of imidazole derivatives against cancer stem cells.

- Structural Activity Relationship (SAR) Studies : Investigations into how modifications to the imidazole ring affect biological activity have provided insights into optimizing drug design.

Mechanism of Action

The mechanism by which 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it might interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

a) Substituent Effects on Physicochemical Properties

- Aryl Substituents: The diphenyl groups introduce significant steric hindrance, which may impede binding to flat enzymatic pockets compared to monoaryl analogs. In contrast, the benzo[d][1,3]dioxol group in the benzimidazole derivative adds planar rigidity, favoring π-π stacking interactions.

- Halogen and Functional Groups : The 3-fluorobenzyl sulfide moiety combines electron-withdrawing (fluorine) and sulfur-based nucleophilic properties. Sulfide linkages are less polar than ethers (as in the benzimidazole derivative ), affecting solubility and redox stability.

c) Structural Characterization

The target compound’s structure determination would rely on SHELX programs (e.g., SHELXL for refinement and SHELXT for space-group resolution ), similar to other small-molecule crystallography studies. WinGX and ORTEP enable visualization of anisotropic displacement parameters, critical for confirming the fluorobenzyl group’s orientation and the imidazole ring’s planarity.

Biological Activity

4,5-Diphenyl-1-propyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide is an organic compound belonging to the class of imidazole derivatives. Its unique structure, which includes a five-membered heterocyclic ring and additional phenyl groups, has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H23FN2S, with a molar mass of approximately 402.53 g/mol. The compound features a fluorobenzyl group that enhances its chemical stability and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H23FN2S |

| Molar Mass | 402.53 g/mol |

| CAS Number | 339277-94-0 |

| IUPAC Name | 2-[(3-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole |

Synthesis

The synthesis of this compound typically involves the condensation of benzil, ammonium acetate, and a suitable aldehyde under acidic conditions. Common methods include using glacial acetic acid as the solvent and catalyst, followed by filtration and recrystallization to isolate the product .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it possesses both antibacterial and antifungal properties.

Antibacterial Activity:

In vitro studies have demonstrated that this compound has notable antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against certain strains of Staphylococcus aureus and Escherichia coli .

Antifungal Activity:

The compound also displays antifungal activity, particularly against strains such as Candida albicans. It has been shown to inhibit biofilm formation significantly, with a superior percentage reduction compared to standard antifungal agents like Ketoconazole .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalysis . This interaction may lead to disruption in cellular processes in microbial cells.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antibacterial Efficacy :

- Objective : To assess the antibacterial efficacy against Staphylococcus aureus.

- Method : MIC and MBC (minimum bactericidal concentration) tests were performed.

- Findings : The compound showed significant bactericidal activity with MIC values indicating strong potency compared to conventional antibiotics .

- Evaluation of Antifungal Activity :

Comparative Analysis

When compared to similar compounds within the imidazole class, this compound displays enhanced stability and biological activity due to its unique structural features.

| Compound Name | Antimicrobial Activity |

|---|---|

| This compound | High |

| 4,5-Diphenyl-1H-imidazole | Moderate |

| Other imidazole derivatives | Variable |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with imidazole core formation via the Debus-Radziszewski method. Key steps include:

- Condensation of benzil derivatives with substituted aldehydes and ammonium acetate in refluxing acetic acid or ethanol .

- Sulfur alkylation using 3-fluorobenzyl thiol under basic conditions (e.g., NaH in dry THF) to introduce the sulfide moiety .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

- Methodological Answer :

- NMR : and NMR confirm substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm, imidazole C-2 at δ 160–165 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 497.18) .

- X-ray Crystallography : Resolves steric effects from diphenyl and propyl groups, revealing dihedral angles >45° between imidazole and aryl rings .

Q. What are the key physicochemical properties influencing experimental handling?

- Methodological Answer :

- Solubility : Limited in water; soluble in DMSO, DMF, and chlorinated solvents. Pre-formulation studies recommend DMSO stock solutions for biological assays .

- Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C .

- LogP : Predicted value ~4.2 (via ChemDraw), indicating high lipophilicity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways or predict biological activity?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and energy barriers for sulfur alkylation steps .

- Molecular Docking : Predicts binding affinity to targets like kinases (e.g., EGFR) by simulating interactions with the 3-fluorobenzyl sulfide moiety .

- QSAR Models : Correlate substituent electronegativity (e.g., 3-F vs. 4-Cl) with inhibitory activity using multivariate regression .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

- Methodological Answer :

- Case Study : Replacing 3-fluorobenzyl with 4-chlorobenzyl reduces IC against cancer cell lines by 30%, suggesting halogen position impacts target selectivity .

- Steric Effects : Bulkier substituents (e.g., propyl vs. propargyl) decrease membrane permeability but improve metabolic stability .

Q. What strategies resolve contradictions in experimental data (e.g., variable bioassay results)?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum-free media) to minimize variability .

- Multivariate Analysis : Apply Design of Experiments (DoE) to isolate confounding factors (e.g., solvent residues in biological assays) .

- Orthogonal Validation : Cross-verify cytotoxicity data with apoptosis markers (e.g., caspase-3 activation) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.